(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide
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Overview
Description
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a phenyldiazenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with a suitable diazonium salt to form the diazenyl intermediate. This intermediate is then reacted with a β-hydroxybut-2-enamide derivative under controlled conditions to yield the final product. The reaction is usually carried out under reflux conditions with appropriate solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methoxyphenyl)-5-methyl-N’-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)16(20-19-14-6-4-3-5-7-14)17(22)18-13-8-10-15(23-2)11-9-13/h3-11,21H,1-2H3,(H,18,22)/b16-12+,20-19? |
InChI Key |
VZMBELDBUAZWRQ-ZQFDHWOPSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=C(C=C1)OC)\N=NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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